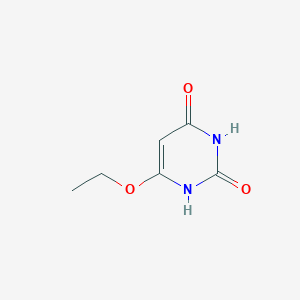6-Ethoxypyrimidine-2,4(1H,3H)-dione
CAS No.: 857475-91-3
Cat. No.: VC8353626
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 857475-91-3 |
|---|---|
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 6-ethoxy-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C6H8N2O3/c1-2-11-5-3-4(9)7-6(10)8-5/h3H,2H2,1H3,(H2,7,8,9,10) |
| Standard InChI Key | PPVBIBBPUZQUKI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=O)NC(=O)N1 |
| Canonical SMILES | CCOC1=CC(=O)NC(=O)N1 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 6-Ethoxypyrimidine-2,4(1H,3H)-dione (C₆H₈N₂O₃) features a pyrimidine backbone with critical functional groups influencing its reactivity. The ethoxy substituent at position 6 introduces steric and electronic effects, while the 2,4-dione moieties contribute to hydrogen-bonding interactions. Key molecular properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 156.14 g/mol | |
| XLogP3 | -0.6 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | |
| Exact Mass | 156.05349212 Da |
The compound’s planar structure and electron-deficient aromatic system enable participation in π-π stacking and dipole-dipole interactions, which are critical for binding to biological targets .
Synthetic Methodologies
Conventional Synthesis Routes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz) of 6-Ethoxypyrimidine-2,4(1H,3H)-dione reveals distinct signals:
-
δ 1.35 ppm (t, 3H, -OCH₂CH₃)
-
δ 4.12 ppm (q, 2H, -OCH₂CH₃)
-
δ 5.78 ppm (s, 1H, H-5)
¹³C NMR confirms carbonyl carbons at δ 163.2 ppm (C-2) and δ 159.8 ppm (C-4), with the ethoxy carbon at δ 63.5 ppm .
Infrared (IR) Spectroscopy
IR spectra exhibit strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching), consistent with dione and amine functionalities .
Chemical Reactivity and Functionalization
The ethoxy group at position 6 undergoes nucleophilic substitution under acidic or basic conditions, enabling further derivatization. For example, hydrolysis with HCl yields 6-hydroxypyrimidine-2,4-dione, while aminolysis with ammonia produces 6-aminopyrimidine analogs . Additionally, the carbonyl groups participate in condensation reactions with hydrazines or amines to form heterocyclic fused systems .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for designing kinase inhibitors and antiviral agents. Its ability to mimic nucleotide bases allows interaction with enzyme active sites, as seen in related pyrimidine-diones .
Materials Science
Functionalization of 6-Ethoxypyrimidine-2,4(1H,3H)-dione with polymerizable groups enables synthesis of conductive polymers for electronic applications .
Future Directions
Further research should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume